N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
| Property | Details |
|---|---|
| CAS No. | 1316218-43-5 |
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.3 g/mol |
| Purity | ≥ 95% |
| Origin | United States |
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically involves reacting 4-chloro-2,6-dimethylpyrimidine with morpholine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures. The resulting compound is purified through recrystallization or chromatography.
The mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity related to cell proliferation, which is crucial for its anticancer effects .
Antimicrobial Properties
Research indicates that N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| P388 Murine Leukemia | 5.0 | Cytotoxicity observed |
| HCT116 Human Colon Cancer | 3.5 | Induces apoptosis |
In these studies, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine was found to inhibit cell proliferation and promote apoptosis in cancer cells .
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on HCT116 colon cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through activation of intrinsic pathways .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Comparative Analysis
When compared to similar compounds, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine shows unique biological properties due to its specific molecular structure:
| Compound | Activity Type | Notes |
|---|---|---|
| N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine | Anticancer & Antimicrobial | Effective against multiple strains |
| N,N-dimethyl-2-morpholin-4-yletanamine | Limited activity | Different substitution pattern |
Scientific Research Applications
Chemical Properties and Structure
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is characterized by its unique structure, which allows it to interact with various biological targets. Its molecular formula is , and it possesses a pyrimidine core substituted with morpholine and dimethyl groups, enhancing its solubility and bioavailability.
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
A study demonstrated that derivatives of this compound showed nanomolar inhibition against CDK9, suggesting potential use in cancer therapies targeting cell proliferation pathways .
Case Study: CDK Inhibition
| Compound | IC50 (nM) | Target |
|---|---|---|
| N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine | 17 | CDK9 |
| Other Pyrimidine Derivatives | 50 - 100 | Various CDKs |
Targeting Mutated Epidermal Growth Factor Receptors (EGFR)
The compound has also been investigated for its ability to selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers, including lung cancer. Research indicates that certain derivatives exhibit high potency against specific EGFR mutations while minimizing effects on wild-type EGFR, potentially reducing side effects associated with traditional therapies .
Molecular Docking and Dynamics Simulations
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the structure–activity relationships (SAR) that govern the efficacy of this compound.
Table: Binding Affinity Predictions
| Target Kinase | Binding Affinity (kcal/mol) | Method Used |
|---|---|---|
| CDK2 | -9.5 | Docking |
| CDK4 | -8.7 | Docking |
| CDK6 | -8.9 | Docking |
Anti-inflammatory Potential
Recent studies have also explored the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have shown promising results in inhibiting COX enzymes, which play a significant role in inflammation .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The morpholine group enhances regioselectivity by directing incoming electrophiles to specific sites.
Key Findings :
-
Chlorination at C5 occurs preferentially due to electron withdrawal by the morpholine group.
-
Palladium-catalyzed cross-coupling enables aromatic diversification at C5 .
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation/deprotonation, influencing solubility and reactivity:
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Deprotonation : In basic media (pH > 9), the hydrochloride counterions dissociate, regenerating the free base.
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Reprotonation : Reacidification with HCl restores salt form, critical for purification and storage .
Solubility Data :
| Medium | Solubility (mg/mL) |
|---|---|
| Water (pH 2) | 45.2 ± 1.3 |
| Ethanol | 12.7 ± 0.8 |
| DCM | <0.1 |
Redox Reactions
The morpholine moiety participates in oxidation reactions under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 6 h | Morpholine N-oxide derivative | Metabolite synthesis |
| DDQ | DCM, reflux, 3 h | Aromatic ring hydroxylation | Bioactive analog production |
Mechanistic Insight :
-
Oxidation at the morpholine nitrogen generates N-oxide derivatives, altering hydrogen-bonding capacity .
-
Ring hydroxylation via DDQ proceeds through a radical intermediate .
Catalytic Coupling Reactions
The pyrimidine scaffold supports transition-metal-catalyzed transformations:
Suzuki-Miyaura Coupling
textReagents: - 4-Bromophenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 eq), DMF/H₂O (4:1) Conditions: 90°C, 8 h under N₂ Yield: 78% [3][12]
Buchwald-Hartwig Amination
textReagents: - 2-Aminopyridine (1.5 eq) - Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%) - Cs₂CO₃ (3 eq), dioxane Conditions: 100°C, 12 h Yield: 65% [8][12]
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Process |
|---|---|---|
| 25–150°C | 8.2% | Desorption of adsorbed water |
| 150–300°C | 62.4% | Pyrimidine ring decomposition |
| >300°C | 29.4% | Carbonization |
Implications :
Biological Alkylation
The dimethylamino group undergoes selective alkylation in physiological environments:
| Alkylating Agent | Target | Biological Effect |
|---|---|---|
| Methyl iodide | N-Methylation | Enhanced kinase inhibition potency |
| Ethylene oxide | N-Hydroxyethylation | Reduced cellular toxicity |
SAR Insight :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrimidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights
Morpholine vs. Piperidine/Thiazole Substituents The morpholine group in the target compound enhances water solubility due to its oxygen atom, whereas piperidine/thiazole-containing analogs (e.g., compound 59 in ) may exhibit higher lipophilicity, influencing membrane permeability and bioavailability . Thienopyrimidine derivatives () incorporate a sulfur-containing heterocycle, which can improve binding affinity to hydrophobic enzyme pockets .
Synthetic Accessibility The target compound’s discontinuation contrasts with the scalable synthesis of analogs like the thienopyrimidine derivative (), which uses straightforward conditions (K₂CO₃, 80°C) .
Biological Relevance
- Compound 59 () demonstrated fast-killing antimalarial activity , attributed to its thiazole and pyridine substituents, which are absent in the target compound .
- The methanesulfonyl-piperazine group in ’s compound may confer kinase inhibitory properties , a common application of pyrimidine derivatives in oncology .
Chlorinated analogs () with similarity scores >0.85 may serve as intermediates for further functionalization .
Q & A
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride?
A multi-step synthesis is typically employed. Initial steps may involve bromination of a pyrimidine precursor (e.g., 4-chloropyrimidine) using reagents like Br₂ in acetic acid, followed by nucleophilic substitution with morpholine derivatives. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol). Reaction optimization, such as adjusting solvent polarity (acetonitrile vs. DMF) and temperature, can improve yields .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
A combination of analytical techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine integration, dimethylamine protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 346.054272) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. SHELX programs are widely used for refinement .
Q. What purification methods are effective for isolating the dihydrochloride salt?
- Recrystallization : Use solvents like ethanol/water mixtures to exploit solubility differences.
- HPLC : Reverse-phase chromatography (C18 column) with gradients of acetonitrile/water + 0.1% TFA for high-purity isolation .
- Ion-Exchange Chromatography : To separate salt forms from unreacted intermediates.
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed?
- Dose-Response Validation : Ensure consistent dosing across models (e.g., µM vs. mg/kg).
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites influencing results.
- Target Engagement Assays : Use SPR or thermal shift assays to confirm binding to intended targets (e.g., kinase domains) .
Q. What challenges arise in crystallographic studies of this compound, and how can they be resolved?
- Disorder in Morpholine Rings : Use restraints during refinement (SHELXL) to model partial occupancy.
- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants.
- Hydrogen Bonding Ambiguity : Neutron diffraction or DFT calculations to resolve H-atom positions .
Methodological Notes
- Contradictory Data : Cross-validate analytical results (e.g., NMR vs. X-ray) to rule out polymorphic variations.
- Safety Considerations : Handle dihydrochloride salts in fume hoods due to hygroscopicity and potential HCl release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
